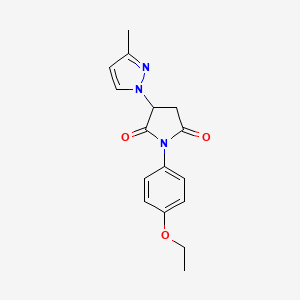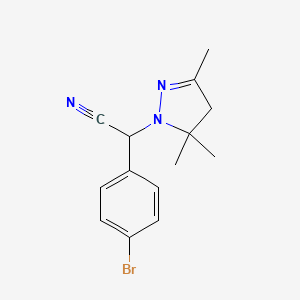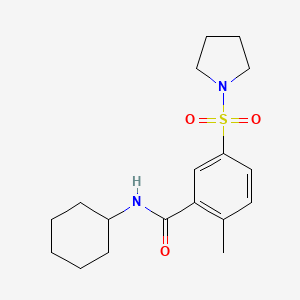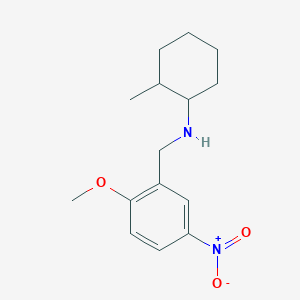
1-(4-ethoxyphenyl)-3-(3-methyl-1H-pyrazol-1-yl)-2,5-pyrrolidinedione
Descripción general
Descripción
1-(4-ethoxyphenyl)-3-(3-methyl-1H-pyrazol-1-yl)-2,5-pyrrolidinedione, also known as ethyl-3-(3-methyl-1H-pyrazol-1-yl)-2,5-dioxo-1H-pyrrole-1-carboxylate, is a chemical compound that has gained significant attention in scientific research. This compound is a pyrrolidinedione derivative and has been found to have various biochemical and physiological effects.
Mecanismo De Acción
The exact mechanism of action of 1-(4-ethoxyphenyl)-3-(3-methyl-1H-pyrazol-1-yl)-2,5-pyrrolidinedione is not fully understood. However, it has been suggested that it exerts its pharmacological effects by inhibiting the production of inflammatory mediators such as prostaglandins and cytokines. It has also been found to modulate the activity of certain enzymes and receptors involved in the regulation of physiological functions.
Biochemical and Physiological Effects:
1-(4-ethoxyphenyl)-3-(3-methyl-1H-pyrazol-1-yl)-2,5-pyrrolidinedione has been found to have various biochemical and physiological effects. It has been shown to reduce inflammation, pain, and fever in animal models. It has also been found to exhibit antioxidant and neuroprotective properties. In addition, it has been studied for its potential use in the treatment of cardiovascular diseases, cancer, and neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-(4-ethoxyphenyl)-3-(3-methyl-1H-pyrazol-1-yl)-2,5-pyrrolidinedione in lab experiments is its ability to selectively target specific enzymes and receptors involved in the regulation of physiological functions. This makes it a useful tool for studying the mechanisms of action of these enzymes and receptors. However, one of the limitations of using this compound is its potential toxicity and side effects. Therefore, caution must be exercised when using this compound in lab experiments.
Direcciones Futuras
There are several future directions for the research on 1-(4-ethoxyphenyl)-3-(3-methyl-1H-pyrazol-1-yl)-2,5-pyrrolidinedione. One of the areas of interest is its potential use in the treatment of cancer. It has been found to exhibit anticancer properties and has been studied for its potential use in combination with other anticancer drugs. Another area of interest is its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. It has been found to exhibit neuroprotective properties and has been studied for its potential use in the prevention and treatment of these disorders. In addition, further studies are needed to fully understand the mechanisms of action of this compound and to identify its potential therapeutic targets.
Aplicaciones Científicas De Investigación
1-(4-ethoxyphenyl)-3-(3-methyl-1H-pyrazol-1-yl)-2,5-pyrrolidinedione has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, analgesic, and antipyretic properties. It has also been studied for its potential use in the treatment of cancer, cardiovascular diseases, and neurological disorders.
Propiedades
IUPAC Name |
1-(4-ethoxyphenyl)-3-(3-methylpyrazol-1-yl)pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3/c1-3-22-13-6-4-12(5-7-13)19-15(20)10-14(16(19)21)18-9-8-11(2)17-18/h4-9,14H,3,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOUVAMCMWKVDQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3C=CC(=N3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[4-(dimethylamino)benzyl]amino}-1-butanol hydrochloride](/img/structure/B4385661.png)



![N-[4-(anilinosulfonyl)phenyl]-1-piperidinecarboxamide](/img/structure/B4385693.png)

![1-allyl-4-[1-(3-phenoxypropyl)-1H-benzimidazol-2-yl]-2-pyrrolidinone](/img/structure/B4385716.png)
![methyl 3-[(3-chlorobenzoyl)amino]-4-(4-methyl-1-piperazinyl)benzoate](/img/structure/B4385722.png)

![3,7-di-2-furoyl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B4385727.png)
![ethyl 4-[(4-cyano-2-fluorobenzoyl)amino]benzoate](/img/structure/B4385748.png)


![2-[(3-fluorophenyl)(methylsulfonyl)amino]-N-[2-(1H-imidazol-4-yl)ethyl]acetamide](/img/structure/B4385761.png)